molecular formula C13H15N3O3 B2849045 methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate CAS No. 1787992-84-0

methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate

Cat. No.: B2849045
CAS No.: 1787992-84-0
M. Wt: 261.281
InChI Key: XVCLIZUEHKUMTE-UHFFFAOYSA-N
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Description

Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate is a complex organic compound that falls under the category of heterocyclic compounds. It features a unique structure comprising a pyrazinoindazole moiety fused with a tetrahydropyran ring, making it an intriguing subject for chemical research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate typically involves a multi-step process starting from readily available precursors. The common synthetic route includes:

  • Formation of the Indazole Core: : The indazole core can be synthesized through a condensation reaction involving hydrazine and an appropriate diketone.

  • Cyclization to Form Pyrazinoindazole: : The resulting indazole undergoes cyclization with a haloacetyl derivative to form the pyrazinoindazole structure.

  • Tetrahydropyran Ring Formation: : This intermediate is then subjected to a cyclization reaction with tetrahydropyran-2-one under acidic or basic conditions to complete the tetrahydropyran ring fusion.

  • Esterification: : Finally, esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst produces this compound.

Industrial Production Methods: The industrial production involves scaling up these reactions using large reactors and optimizing the reaction conditions for yield and purity. The process must also be streamlined for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the nitrogen atoms in the pyrazinoindazole ring.

  • Reduction: : Reductive conditions can break certain bonds within the compound, potentially reducing the carbonyl group to an alcohol.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the ester group or the pyrazinoindazole ring.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Reagents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Various halides or nucleophiles under basic or acidic conditions, depending on the desired substitution.

Major Products:
  • Oxidation: : Formation of oxo-derivatives and related compounds.

  • Reduction: : Alcohols and other reduced forms.

  • Substitution: : Diverse derivatives depending on the substituents used.

Scientific Research Applications

Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate has various applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Potential use in biological assays due to its complex structure.

  • Medicine: : Investigated for pharmacological activities, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds:

  • Pyrazinoindazole Derivatives: : Compounds with similar core structures but different functional groups.

  • Tetrahydropyran Derivatives: : Compounds with the tetrahydropyran ring, but varying in other parts of the molecule.

Uniqueness: Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate stands out due to its unique fusion of the pyrazinoindazole and tetrahydropyran rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable target for further research and application development.

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Properties

IUPAC Name

methyl 2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-19-11(17)8-15-6-7-16-12(13(15)18)9-4-2-3-5-10(9)14-16/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCLIZUEHKUMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN2C(=C3CCCCC3=N2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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